molecular formula C9H9NOS B096669 1-(1,3-Benzothiazol-2-yl)ethanol CAS No. 17147-80-7

1-(1,3-Benzothiazol-2-yl)ethanol

Cat. No. B096669
CAS RN: 17147-80-7
M. Wt: 179.24 g/mol
InChI Key: AVXZTUFERFFNCR-UHFFFAOYSA-N
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Patent
US04939140

Procedure details

To a solution of 1-(2-benzothiazolyl)ethanol (2.5 g) prepared according to J. Indian Chem. Soc., 566 (1974) in methylene chloride (50 ml) was added thionyl chloride (3.32 g) and the resulting solution stirred at room temperature for 1 hour. The solution was poured onto ice-water (100 ml) and the organic extract separated. This extract was washed with aqueous bicarbonate (10 ml of a 5% solution) and then with water (50 ml). The methylene chloride layer was dried over anhydrous magnesium sulfate and evaporated to a light yellow oil (2.08 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:10](O)[CH3:11].S(Cl)([Cl:15])=O>C(Cl)Cl>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:10]([Cl:15])[CH3:11]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)C(C)O
Step Two
Name
Quantity
3.32 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was poured onto ice-water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the organic extract
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
This extract was washed with aqueous bicarbonate (10 ml of a 5% solution) and then with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a light yellow oil (2.08 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
S1C(=NC2=C1C=CC=C2)C(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.